![molecular formula C6H7NO4 B1314667 Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]- CAS No. 41148-79-2](/img/structure/B1314667.png)
Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]-
Overview
Description
Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]- (Acetamide) is a versatile organic compound with a variety of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. Acetamide is a colorless, odorless, and water-soluble solid that is used in many different forms for a variety of purposes. Acetamide is a relatively safe and non-toxic compound and can be produced in a laboratory setting with relative ease.
Scientific Research Applications
Synthesis of Protected Homoserine γ-lactones
N-Acetyl-L-aspartic acid can be used as a reactant to synthesize protected homoserine γ-lactones. This is achieved through a selective reduction and acid-catalyzed cyclization reaction .
Production of Racemic Amino Substituted Succinimide Derivatives
Another application of N-Acetyl-L-aspartic acid is in the synthesis of racemic amino substituted succinimide derivatives. This is done via a cyclocondensation reaction .
Neuronal Osmolyte
N-Acetyl-L-aspartic acid serves as a neuronal osmolyte involved in fluid balance in the brain. This function is crucial for maintaining the homeostasis of the brain’s internal environment .
Source of Acetate for Lipid Synthesis
This compound is a source of acetate for lipid synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons .
Myelin Synthesis
In addition to lipid synthesis, N-Acetyl-L-aspartic acid also contributes to myelin synthesis. Myelin is an essential component of the nervous system, providing insulation to nerve fibers and enhancing the speed of electrical impulses .
Phylogenetic Distribution
N-Acetyl-L-aspartic acid has an unusual phylogenetic distribution. It is highly concentrated in the nervous systems of higher vertebrates such as chickens, and in humans and other mammals. In contrast, invertebrates such as lobsters and crabs have no detectable quantities of NAA, and the lower vertebrates, such as fish and turtles, have only about one-sixth of the amount found in the higher vertebrates .
Safety and Hazards
properties
IUPAC Name |
N-[(3S)-2,5-dioxooxolan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-3(8)7-4-2-5(9)11-6(4)10/h4H,2H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQITILRHSGUCB-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236780 | |
Record name | N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41148-79-2 | |
Record name | N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41148-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the yield and method for synthesizing N-Acetyl-L-aspartic acid anhydride using 2,4-Dimethyl-5(4H)-oxazolone?
A1: [] N-Acetyl-L-aspartic acid anhydride can be synthesized with a 75% yield by reacting N-acetyl-L-aspartic acid anhydride with 2,4-Dimethyl-5(4H)-oxazolone. This reaction leads to the formation of crystalline N-Acetyl-L-aspartic acid anhydride. []
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